molecular formula C10H22O2Si B14448352 Silane, [(1-ethoxyethenyl)oxy]triethyl- CAS No. 73303-68-1

Silane, [(1-ethoxyethenyl)oxy]triethyl-

Cat. No.: B14448352
CAS No.: 73303-68-1
M. Wt: 202.37 g/mol
InChI Key: DYQURNKROQHQBF-UHFFFAOYSA-N
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Description

Evolution of Organosilane Research and the Significance of Vinyloxy/Enoloxy Silanes

The field of organosilicon chemistry originated in 1863 when French chemists Charles Friedel and James Crafts first synthesized tetraethylsilane (B1293383). sbfchem.comjetir.org This marked the beginning of the study of compounds containing silicon-carbon bonds. sbfchem.com Early research in the 20th century, notably by Frederick Kipping, led to the synthesis of a wide range of organosilicon compounds and introduced the term "silicone". sbfchem.comrichsilicone.com A significant expansion of the field occurred after 1940, with the development of silicone polymers, which found widespread industrial applications due to their high thermal stability, water repellency, and electrical insulation properties. sbfchem.comsbfchem.com

Within this broad field, vinyloxy/enoloxy silanes, commonly known as silyl (B83357) enol ethers, have emerged as crucial intermediates in organic synthesis. wikipedia.org These compounds are versatile, robust, and readily accessible substrates that serve as pivotal building blocks for complex molecules. nbinno.comrsc.org Silyl enol ethers are essentially stabilized or "masked" enolates, acting as mild nucleophiles in various chemical transformations. wikipedia.orgresearchgate.net Their significance lies in their ability to participate in a wide array of carbon-carbon bond-forming reactions, including the Mukaiyama aldol (B89426) addition and Michael reactions, enabling the stereoselective synthesis of intricate molecular architectures. wikipedia.orgacs.org The development of vinyl silanes has also been critical in materials science, where they act as powerful coupling agents to bond organic polymers with inorganic materials, enhancing the durability, adhesion, and chemical resistance of the final products. dakenchem.com

Year Milestone Significance
1863 Synthesis of tetraethylsilane by Friedel and Crafts. sbfchem.comsbfchem.com Marks the beginning of organosilicon chemistry. sbfchem.com
1898-1944 Extensive research by F.S. Kipping. richsilicone.com Introduction of the term "silicone" and synthesis of numerous organosilicon compounds. sbfchem.comrichsilicone.com
1940s Commercial development of silicone polymers. sbfchem.comresearchgate.net Revolutionized various industries with materials possessing high thermal stability and water repellency. sbfchem.com
1970s-Present Rise of silyl enol ethers in synthesis. wikipedia.org Became indispensable tools for carbon-carbon bond formation and stereoselective synthesis. acs.org

Structural Classification and Nomenclature of Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl- within Organosilane Chemistry

Silane, [(1-ethoxyethenyl)oxy]triethyl- belongs to the class of organosilicon compounds known as silyl enol ethers. wikipedia.org Organosilanes are characterized by the presence of at least one stable silicon-carbon (Si-C) bond. jetir.org The general structure of a silyl enol ether features a triorganosilyl group (R₃Si) bonded to the oxygen atom of an enol (C=C-OH), resulting in the functional group R₃Si−O−CR=CR₂. wikipedia.org

The specific compound, Silane, [(1-ethoxyethenyl)oxy]triethyl-, is structurally defined by a central silicon atom bonded to three ethyl groups (a triethylsilyl group) and an enoloxy group derived from ethyl acetate (B1210297). The systematic nomenclature reflects this structure precisely.

Component Description
Silane The parent hydride, SiH₄, indicating a silicon-based compound.
triethyl- Three ethyl (-CH₂CH₃) groups are attached to the silicon atom.
[(1-ethoxyethenyl)oxy] This describes the enoloxy substituent attached to the silicon atom. "ethenyl" refers to the C=C double bond. "1-ethoxy" indicates an ethoxy (-OCH₂CH₃) group is on the first carbon of the ethenyl group. "oxy" signifies that this entire group is connected to the silicon atom via an oxygen bridge.

This compound is classified as an organofunctional silane, which are hybrid molecules containing both organic and inorganic reactivity in the same molecule. researchgate.netnih.gov The triethylsilyl moiety provides stability and influences the compound's steric profile, while the silyl enol ether functionality is the site of its key chemical reactivity.

Historical Context of Triethyl-Substituted Organosilanes in Synthetic Chemistry

The history of triethyl-substituted organosilanes is foundational to the entire field of organosilicon chemistry, beginning with the first synthesis of tetraethylsilane (Si(C₂H₅)₄) in 1863. sbfchem.com This pioneering work demonstrated the viability of forming stable silicon-carbon bonds.

In the decades that followed, research into related compounds led to the development of triethylsilane ((C₂H₅)₃SiH), a compound that has become a cornerstone of modern synthetic chemistry. dakenam.com Triethylsilane is widely recognized as a versatile and mild reducing agent. chemicalbook.comchemicalbook.com Its reactive silicon-hydride (Si-H) bond allows it to selectively reduce a variety of functional groups, making it a preferred reagent in the synthesis of complex organic molecules, including pharmaceuticals. dakenam.comdakenchem.com Its utility stems from its convenient physical properties, relative affordability, and the stability of its byproducts. chemicalbook.com

Beyond its role in reduction reactions, the triethylsilyl (TES) group has also been extensively used as a protecting group for alcohols. TES ethers exhibit a specific reactivity profile that allows for their selective removal in the presence of other silyl ethers, a crucial feature in multi-step synthesis. thermofishersci.in The rich history of triethyl-substituted silanes as reagents for reduction, hydrosilylation, and protection underscores the importance of the triethylsilyl moiety in the broader context of organic synthesis. chemicalbook.comzmsilane.com

Current Research Landscape and Academic Importance of [(1-ethoxyethenyl)oxy]triethyl-silane

The academic importance of Silane, [(1-ethoxyethenyl)oxy]triethyl- is derived from its identity as a silyl enol ether, a class of compounds that remains at the forefront of synthetic organic chemistry research. rsc.org Silyl enol ethers are prized for their ability to function as enolate equivalents under neutral or Lewis-acidic conditions, avoiding the harsh basic environments often required for traditional enolate chemistry. wikipedia.org

Current research continues to expand the synthetic utility of these compounds. While their classical reactivity involves serving as nucleophiles in reactions with electrophiles, contemporary studies focus on developing novel transformations. rsc.org For example, recent advancements include the development of transition metal-catalyzed reactions, such as nickel-catalyzed remote functionalization to produce specific isomers of silyl enol ethers that are otherwise difficult to access. acs.org Furthermore, innovative iron-catalyzed methods have been developed to achieve selective dicarbofunctionalization, expanding the chemical space accessible from these versatile synthons. rsc.org

The incorporation of a triethylsilyl group, as in the title compound, offers specific advantages in terms of stability and reactivity compared to the more common trimethylsilyl (B98337) (TMS) analogues. This makes triethylsilyl enol ethers valuable tools in contexts requiring nuanced control over reaction pathways. The ongoing exploration of new catalytic systems and reaction partners for silyl enol ethers ensures their continued importance in academic and industrial research for the efficient and selective construction of complex organic molecules. rsc.orgresearchgate.net

Compound Reference Table

Compound Name Chemical Formula
Silane, [(1-ethoxyethenyl)oxy]triethyl- C₁₀H₂₂OSi
Tetraethylsilane C₈H₂₀Si
Triethylsilane C₆H₁₆Si
Trimethylsilyl chloride C₃H₉ClSi
Trimethylsilyl triflate C₄H₉F₃O₃SSi
Lithium diisopropylamide (LDA) C₆H₁₄LiN
Triethylamine (B128534) C₆H₁₅N
Titanium tetrachloride TiCl₄
Tin tetrachloride SnCl₄
Ethyl acetate C₄H₈O₂

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73303-68-1

Molecular Formula

C10H22O2Si

Molecular Weight

202.37 g/mol

IUPAC Name

1-ethoxyethenoxy(triethyl)silane

InChI

InChI=1S/C10H22O2Si/c1-6-11-10(5)12-13(7-2,8-3)9-4/h5-9H2,1-4H3

InChI Key

DYQURNKROQHQBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)O[Si](CC)(CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for Silane, 1 Ethoxyethenyl Oxy Triethyl

Strategies for the Preparation of Enol Ether Silanes: A General Overview

Silyl (B83357) enol ethers are a crucial class of intermediates in organic synthesis, serving as versatile enolate equivalents. wikipedia.orgnih.gov Their preparation typically involves the reaction of an enolizable carbonyl compound with a silyl electrophile in the presence of a base, or the direct reaction of a pre-formed enolate with a silyl electrophile. wikipedia.org The choice of reaction conditions, including the base and silylating agent, can significantly influence the regioselectivity of the reaction, leading to either the kinetic or thermodynamic silyl enol ether. wikipedia.org For instance, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures generally favors the formation of the kinetic product, while a weaker base such as triethylamine (B128534) tends to yield the more stable thermodynamic product. wikipedia.org

The reactivity of the silyl electrophile is also a key factor. Trimethylsilyl (B98337) chloride is a commonly used reagent, but for less reactive substrates, the more electrophilic trimethylsilyl triflate can be employed to enhance the reaction rate. wikipedia.org Beyond these classical methods, various catalytic systems have been developed to promote the synthesis of silyl enol ethers under milder conditions. organic-chemistry.org

Targeted Synthesis Routes for [(1-ethoxyethenyl)oxy]triethyl-silane: Mechanistic Insights and Optimization

The specific structure of [(1-ethoxyethenyl)oxy]triethyl-silane, featuring a triethylsilyl group and an ethoxyethenyl moiety, requires tailored synthetic approaches. The following subsections explore key methodologies that can be adapted for its synthesis.

Hydrosilylation, the addition of a silicon-hydrogen bond across an unsaturated bond, is a powerful method for the formation of organosilicon compounds. youtube.com While typically applied to alkenes and alkynes, this reaction can be adapted for the synthesis of silyl enol ethers from α,β-unsaturated ketones. organic-chemistry.orgacs.org Palladium-catalyzed hydrosilylation of α,β-unsaturated ketones with hydrosilanes can produce (Z)-silyl enolates in good yields. organic-chemistry.org The choice of catalyst is crucial, with platinum complexes also being widely used for hydrosilylation reactions. youtube.com For the synthesis of [(1-ethoxyethenyl)oxy]triethyl-silane, a potential hydrosilylation approach would involve the reaction of triethylsilane with ethyl acetate (B1210297) or a related precursor under catalytic conditions. The reaction mechanism generally involves the oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the unsaturated substrate and reductive elimination of the product. acs.org

Overview of Hydrosilylation Strategies

Catalyst TypeSubstrateKey FeaturesPotential for [(1-ethoxyethenyl)oxy]triethyl-silane Synthesis
Palladium Complexesα,β-Unsaturated KetonesGood yields for (Z)-silyl enolates. organic-chemistry.orgHigh
Platinum ComplexesAlkenes, AlkynesWidely used and effective for Si-C bond formation. youtube.comModerate to High
Rhodium ComplexesKetonesCan exhibit high stereoselectivity. msu.eduModerate

Transvinylation is a valuable method for the synthesis of vinyl ethers. wikipedia.orgresearchgate.net This reaction typically involves the transfer of a vinyl group from a vinyl ester, such as vinyl acetate, to an alcohol in the presence of a transition metal catalyst. wikipedia.org Iridium-catalyzed transesterification is a notable example of this approach. wikipedia.org To synthesize [(1-ethoxyethenyl)oxy]triethyl-silane via this route, one could envision a reaction between triethylsilanol (B1199358) and an ethoxyvinyl ester under catalytic conditions. The mechanism of such a reaction would likely involve the coordination of the catalyst to the vinyl ester, followed by nucleophilic attack of the silanol (B1196071) and subsequent elimination of the leaving group.

Direct silylation of a preformed enolate is a common and effective strategy for the synthesis of silyl enol ethers. wikipedia.org In the context of [(1-ethoxyethenyl)oxy]triethyl-silane, this would involve the generation of the enolate of ethyl acetate, followed by trapping with triethylchlorosilane. The choice of base is critical for the deprotonation of the ester. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed for this purpose. youtube.com The reaction is typically carried out at low temperatures to prevent side reactions.

An alternative direct method involves the reaction of a ketone with chlorotrimethylsilane (B32843) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org This approach avoids the need for a strong, cryogenic base. The selection of the appropriate precursor is paramount. For the target molecule, ethyl acetate or a derivative thereof would be the logical starting material.

Catalytic Systems in the Synthesis of [(1-ethoxyethenyl)oxy]triethyl-silane

The use of catalysts is central to many modern synthetic methodologies for organosilanes, offering improved efficiency, selectivity, and milder reaction conditions.

Transition metal catalysts play a pivotal role in a variety of reactions that form carbon-silicon and oxygen-silicon bonds. acs.orgkyoto-u.ac.jp In the context of synthesizing [(1-ethoxyethenyl)oxy]triethyl-silane, catalysts based on palladium, platinum, rhodium, and iridium are particularly relevant. acs.orgwikipedia.orgnsf.govescholarship.org These metals can catalyze hydrosilylation, transvinylation, and C-H functionalization reactions that can be adapted for the synthesis of the target molecule. wikipedia.orgnsf.govescholarship.org For instance, rhodium(III) catalysts have been used for the α-arylation of silyl enol ethers through C-H activation. nsf.govescholarship.org Early transition metals have also shown promise in the dehydrocoupling of silanes, which could be another potential route for forming Si-O bonds. dtic.mil The choice of ligand on the metal center is often crucial for controlling the reactivity and selectivity of the catalytic system. nsf.gov

Key Transition Metal Catalysts in Organosilane Synthesis

MetalRelevant ReactionsMechanistic HighlightsApplicability to Target Synthesis
PalladiumHydrosilylation, Cross-coupling organic-chemistry.orgorganic-chemistry.orgInvolves oxidative addition and reductive elimination cycles.High
PlatinumHydrosilylation youtube.comEffective for Si-H bond activation.High
RhodiumHydrosilylation, C-H functionalization msu.edunsf.govescholarship.orgCan operate through various catalytic cycles (e.g., Rh(I)/Rh(III)).Moderate to High
IridiumTransvinylation wikipedia.orgActivates vinyl esters for nucleophilic attack.Moderate
CobaltHeterodimerization with ethylene (B1197577) nih.govnsf.govForms functionalized enolates. nih.govnsf.govLow to Moderate

Organic and Inorganic Catalysis in Enol Ether Formation

The formation of the enol ether structure within Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl-, can be achieved through the silylation of an ester enolate. Catalysis plays a pivotal role in modern organic synthesis by providing alternative reaction pathways that are often more efficient and selective than traditional methods. Both organic and inorganic catalysts have been explored for the synthesis of silyl ketene (B1206846) acetals and related silyl enol ethers.

Inorganic Catalysis:

Transition metal complexes, particularly those of rhodium, have been prominent in the catalytic synthesis of silyl ketene acetals. Research has shown that rhodium catalysts can facilitate the hydrosilylation of α,β-unsaturated esters to generate silyl ketene acetals. For instance, Rh-DuPhos has been used to catalyze the conjugate reduction of unsaturated carbonyl compounds to provide (E)-silylketene acetals in situ. organic-chemistry.org While the target compound is derived from a saturated ester (ethyl acetate), related rhodium-catalyzed processes are highly relevant.

One study investigated the direct reaction of ethyl acetate with hydrosilanes using a rhodium catalyst. rsc.org It was observed that when using diphenylsilane, the reaction yielded ethoxydiphenylsilane, suggesting a complex reaction pathway. rsc.org Notably, when triethylsilane—the specific silane required for the target compound—was used under the same conditions, no conversion of the ethyl acetate was observed. rsc.org This highlights the subtle interplay between the substrate, the silane, and the catalyst, indicating that catalyst and condition selection is critical. Other research has explored tris(triphenylphosphine)rhodium chloride as a catalyst for the hydrosilation of esters. google.com

Lewis acids represent another class of inorganic catalysts. The borane (B79455) tris(pentafluorophenyl)borane, B(C₆F₅)₃, has been shown to activate silyl ketene acetals to form Frustrated Lewis Pairs, which then catalyze reactions like group transfer polymerization. nih.gov This demonstrates the ability of borane catalysts to interact with and activate silyl ketene acetals, suggesting their potential role in catalytic synthesis pathways.

The following table summarizes representative inorganic catalyst systems used in the synthesis and reactions of silyl ketene acetals.

Catalyst SystemSubstrate TypeProduct TypeKey Findings
Rh-DuPhos / Cl₂MeSiHα,β-Unsaturated Carbonyls(E)-Silylketene Acetal (B89532)Catalyzes in situ formation for subsequent aldol (B89426) reactions. organic-chemistry.org
[Rh(SiSiBu)] / Ph₂SiH₂Ethyl AcetateEthoxydiphenylsilaneEster reduction occurs; no conversion observed with Et₃SiH. rsc.org
B(C₆F₅)₃Silyl Ketene Acetal / MonomerPolymerForms Frustrated Lewis Pairs to catalyze polymerization. nih.gov

Organic Catalysis:

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of silyl ketene acetal chemistry, organocatalysts can offer metal-free alternatives. For example, thiourea-based catalysts have been developed for the enantioselective acylation of silyl ketene acetals with acyl fluorides. acs.org This reaction proceeds through fluoride (B91410) anion-binding catalysis, where the thiourea (B124793) catalyst activates the reaction by interacting with the fluoride leaving group. acs.org While this is a reaction of a silyl ketene acetal rather than its direct synthesis, it demonstrates the principle of using organic molecules to catalyze transformations at the silyl ketene acetal functional group. The development of an organocatalytic method for the direct silylation of esters remains an area of active research.

Green Chemistry Principles in the Synthesis of [(1-ethoxyethenyl)oxy]triethyl-silane

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of Silane, [(1-ethoxyethenyl)oxy]triethyl- can be evaluated through the lens of the 12 Principles of Green Chemistry.

Catalysis and Atom Economy (Principles #9 and #2): The shift from stoichiometric methods, such as the use of strong bases like lithium diisopropylamide (LDA) followed by a silylating agent, to catalytic methods is a significant step towards greener synthesis. google.com Catalytic processes reduce waste by using small amounts of a catalyst that can be recycled, fitting Principle #9 (Catalysis). unife.it These methods also tend to have better atom economy (Principle #2) compared to stoichiometric reactions that require molar equivalents of reagents and often generate significant salt byproducts. nih.gov For example, a hypothetical direct, catalytic addition of triethylsilane to the enol of ethyl acetate would have 100% atom economy.

Safer Solvents and Auxiliaries (Principle #5): Many traditional syntheses of silyl enol ethers and silyl ketene acetals employ hazardous solvents like tetrahydrofuran (B95107) (THF). google.com A key aspect of green chemistry is the replacement of such solvents with safer alternatives. Research into greener solvents has identified options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as more environmentally benign replacements for solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). unife.it Applying these safer solvents to the synthesis of [(1-ethoxyethenyl)oxy]triethyl-silane would significantly improve the green profile of the process.

The table below provides a qualitative comparison of synthetic approaches based on green chemistry principles.

Synthetic ApproachUse of CatalysisAtom EconomySolvent HazardEnergy Efficiency
Stoichiometric (e.g., LDA)NoLow (salt byproducts)High (e.g., THF)Low (often requires low temp)
Catalytic (e.g., Rhodium)YesPotentially HighModerate to High (depends on solvent)High (often mild conditions)
Ideal Green ProcessYes (e.g., Biocatalysis)HighLow (e.g., 2-MeTHF, CPME, or solvent-free)High (ambient conditions)

Mechanistic Investigations of Reactivity and Transformation Pathways of Silane, 1 Ethoxyethenyl Oxy Triethyl

Hydrolysis and Condensation Mechanisms of Ethoxy-Substituted Silanes

The rate of hydrolysis of alkoxysilanes is profoundly influenced by the pH of the reaction medium and the presence of catalysts. unm.edu The reaction can be catalyzed by both acids and bases, with the lowest reaction rate typically observed around a neutral pH of 7. unm.eduplu.mx

Under acidic conditions, the reaction mechanism involves the protonation of the oxygen atom of the alkoxy group, making it a better leaving group (an alcohol). This is followed by a nucleophilic attack on the silicon atom by water. unm.edu Acid catalysis is generally effective in promoting hydrolysis while slowing down the subsequent condensation reactions, allowing for the accumulation of stable silanol (B1196071) intermediates. plu.mx

Under basic conditions, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.edu This mechanism also effectively catalyzes the subsequent condensation steps. The rate of hydrolysis for ethoxy-substituted silanes is generally slower than their methoxy (B1213986) counterparts due to steric hindrance and the larger size of the leaving group. nih.govafinitica.com

The kinetics of these reactions are complex and follow a cascade pathway, as the hydrolysis of each alkoxy group can have a different rate constant. gelest.com

Table 1: Influence of pH on the Relative Rate of Hydrolysis for Ethoxy-Substituted Silanes

Condition Catalyst Mechanism Relative Rate of Hydrolysis Stability of Silanols
Acidic (pH < 7)H₃O⁺Protonation of alkoxy group followed by nucleophilic attack by H₂O. unm.eduFastRelatively Stable plu.mx
Neutral (pH ≈ 7)None/WaterUncatalyzed nucleophilic attack by H₂O.Very Slow unm.eduplu.mxLess Stable
Basic (pH > 7)OH⁻Direct nucleophilic attack by OH⁻ on the silicon atom. unm.eduFastUnstable (Rapid Condensation)

Following the initial hydrolysis step, the resulting silanol groups are highly reactive and undergo condensation reactions to form siloxane bonds (Si-O-Si), releasing water or alcohol as a byproduct. nih.govnih.gov This process begins with the formation of dimers and small linear or cyclic oligomers.

As the condensation continues, these oligomers grow in size and complexity, leading to the formation of larger, branched structures and eventually a three-dimensional cross-linked network. umich.edu The structure of the final polysiloxane network is highly dependent on the reaction conditions, including the water-to-silane ratio, pH, catalyst, and solvent. unm.edunih.gov

Acid-catalyzed condensation tends to produce more linear, weakly branched "polymeric" networks. unm.edu

Base-catalyzed condensation typically leads to more highly branched, "colloidal" or particle-like structures. unm.edu

The process involves multiple simultaneous reactions: hydrolysis, condensation between two silanols, and condensation between a silanol and an unreacted alkoxy group. gelest.com This complexity makes controlling the final structure of the siloxane network a significant challenge. The formation of these networks is crucial for applications where silanes are used as coupling agents or as precursors for hybrid organic-inorganic materials. umich.edu

Reactions of the Enol Ether Moiety: Polymerization and Functionalization

The [(1-ethoxyethenyl)oxy] group is an enol ether, a class of electron-rich alkenes known for their distinct reactivity in polymerization and cycloaddition reactions.

While vinyl ethers have historically been considered difficult to homopolymerize via radical mechanisms, recent advancements have shown that radical polymerization is possible under specific conditions. bohrium.com The challenge lies in the high electron density of the double bond, which makes it less susceptible to attack by typical radical initiators and can lead to side reactions. rsc.org

However, the copolymerization of vinyl silanes with other monomers, such as acrylates, is a well-established method. univ.kiev.ua For Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl-, radical copolymerization, likely initiated by agents like azobisisobutyronitrile (AIBN), would incorporate the silane moiety into a polymer backbone. univ.kiev.ua This approach is used to impart properties such as improved thermal stability, hydrophobicity, and adhesion to the resulting copolymer. univ.kiev.ua The presence of the silane unit provides a handle for subsequent cross-linking through hydrolysis and condensation of the ethoxy groups.

Cationic polymerization is the most characteristic reaction of vinyl ethers. The electron-donating nature of the adjacent oxygen atom stabilizes the propagating carbocationic center, making vinyl ethers highly reactive towards cationic initiators. doi.org The polymerization of Silane, [(1-ethoxyethenyl)oxy]triethyl- can be initiated by Lewis acids (e.g., SnCl₄, TiCl₄) or Brønsted acids. doi.orgmdpi.com

The process involves:

Initiation: The initiator generates a carbocation from the monomer.

Propagation: The carbocationic chain end adds to the double bond of another monomer molecule, regenerating the active center at the new chain end.

Termination/Chain Transfer: The reaction can be terminated by reaction with a nucleophile or through intramolecular reactions. doi.org

Living cationic polymerization of vinyl ethers is also possible under carefully controlled conditions, allowing for the synthesis of polymers with well-defined molecular weights and architectures. rsc.org The presence of silyl (B83357) enol ethers in such polymerizations can be used to introduce specific end-group functionalities. doi.org

Silyl enol ethers, such as the title compound, are valuable substrates for [2+2] cycloaddition reactions, particularly with electron-deficient olefins or alkynes. nih.govacs.org These reactions are a powerful tool for the synthesis of four-membered cyclobutane (B1203170) rings. acs.orgresearchgate.net

The reaction is typically catalyzed by a Lewis acid, such as ethylaluminum dichloride (EtAlCl₂). acs.orgresearchgate.net The proposed mechanism involves a stepwise pathway rather than a concerted pericyclic process. It begins with a Lewis acid-catalyzed Mukaiyama-type Michael addition of the silyl enol ether to the α,β-unsaturated compound. acs.org This generates a zwitterionic intermediate which then undergoes an intramolecular aldol-type cyclization to form the cyclobutane ring. nih.govacs.org

These cycloaddition reactions can proceed with a high degree of stereoselectivity, which can be controlled by the choice of substrates and reaction conditions. nih.govacs.org This makes them a synthetically useful method for constructing complex, multi-substituted carbocyclic frameworks. researchgate.net

Crosslinking Reactions via the Ethenyl Group

The ethenyl (vinyl) group in Silane, [(1-ethoxyethenyl)oxy]triethyl- is a key functional site for polymerization and crosslinking reactions. The presence of an adjacent oxygen atom classifies this moiety as a vinyl ether, which dictates its reactivity. Crosslinking can be achieved through several mechanistic pathways, including hydrosilylation, cationic polymerization, and radical polymerization.

Hydrosilylation: This is a common method for crosslinking silicon-based polymers. researchgate.net It involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the ethenyl group. The reaction is typically catalyzed by platinum complexes, such as Karstedt's catalyst. gelest.comlew.ro The process results in the formation of a stable silicon-carbon linkage, creating a crosslinked network. The reaction generally proceeds via an anti-Markovnikov addition, where the silicon atom attaches to the terminal carbon of the vinyl group. lew.ro The efficiency and rate of hydrosilylation can be influenced by the structure of the silane, the nature of the catalyst, and the reaction temperature. researchgate.netacs.org

Cationic Polymerization: Vinyl ethers are highly susceptible to cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center. doi.orgnih.gov The polymerization can be initiated by Lewis acids (e.g., SnCl₄, TiCl₄) or other cationic initiators. doi.org The process involves the repeated addition of monomer units to the growing cationic chain end. However, the high reactivity of the active species can lead to chain transfer reactions, which may limit the molecular weight and broaden its distribution. nih.gov Controlling reaction conditions such as temperature and solvent is crucial for achieving well-defined polymer structures. doi.orgnih.gov

Radical Polymerization: While less reactive than electron-deficient monomers like acrylates, vinyl ethers can undergo radical polymerization. researchgate.net The process is initiated by standard radical initiators like azobisisobutyronitrile (AIBN) at elevated temperatures. The stability of the resulting radical is influenced by the adjacent oxygen atom. However, radical polymerization of vinyl ethers can be slow, and the resulting polymers may have low molecular weights due to side reactions like chain transfer. researchgate.net Recent studies have explored methods to enhance the radical polymerizability of vinyl ethers, for instance, through complexation with Lewis acids. rsc.org

Table 1: Comparison of Crosslinking Mechanisms for the Ethenyl Group
MechanismTypical Initiator/CatalystKey CharacteristicsPotential Side Reactions
HydrosilylationPlatinum complexes (e.g., Karstedt's catalyst)Forms stable Si-C bonds; High reaction efficiency; Anti-Markovnikov regioselectivity. lew.roCatalyst inhibition; Isomerization of the double bond. tum.de
Cationic PolymerizationLewis acids (e.g., SnCl₄, TiCl₄), Protic acids. doi.orgRapid polymerization at low temperatures; Sensitive to impurities.Chain transfer to monomer or solvent; Termination reactions. nih.gov
Radical PolymerizationThermal initiators (e.g., AIBN), Photoinitiators.Less sensitive to impurities than cationic methods; Can be slow.Chain transfer (e.g., hydrogen abstraction), leading to low molecular weight. researchgate.net

Interfacial Reactivity and Adhesion Promotion Mechanisms

Silane, [(1-ethoxyethenyl)oxy]triethyl- functions as a coupling agent or adhesion promoter by interacting with both inorganic substrates and organic polymers. specialchem.comshinetsusilicone-global.com Its effectiveness relies on its dual chemical nature. The primary mechanism for bonding to inorganic surfaces, such as glass, metals, or minerals, involves the hydrolysis of the silicon-oxygen bond, followed by condensation with surface hydroxyl groups. sci-hub.sthengdasilane.com

Hydrolysis: In the presence of water, typically adsorbed on the inorganic substrate's surface, the labile silyl enol ether linkage (Si-O-C) undergoes hydrolysis. dakenchem.com This reaction cleaves the bond, yielding triethylsilanol (B1199358) ((C₂H₅)₃SiOH) and a byproduct, ethyl acetate (B1210297).

Hydrogen Bonding: The newly formed triethylsilanol molecules physically adsorb onto the substrate surface, forming hydrogen bonds with the surface hydroxyl (-OH) groups. shinetsusilicone-global.com

Condensation: With the application of heat or upon drying, a condensation reaction occurs between the silanol groups and the surface hydroxyls. This step eliminates a molecule of water and forms a durable, covalent Si-O-Substrate bond. nih.gov

Unlike trifunctional alkoxysilanes that can form a crosslinked polysiloxane network at the interface, the monofunctional triethylsilanol generated from this specific silane can only form a single covalent bond with the surface. This results in a well-defined monolayer of triethylsilyl groups chemically grafted to the substrate. dtic.mil

Once anchored to the inorganic surface, the molecule's organic functionality—the ethenyl group—is oriented away from the substrate. This vinyl group is then available to react and form covalent bonds with an organic polymer matrix during the curing process, utilizing the crosslinking mechanisms described previously (e.g., radical polymerization with a resin). sinosil.comdakenchem.com This chemical bridge between the inorganic substrate and the organic polymer matrix is the foundation of the adhesion promotion mechanism, reducing interfacial tension and enhancing the mechanical and environmental durability of the composite material. specialchem.comsinosil.comtandfonline.com

Reaction Kinetics and Thermodynamics of [(1-ethoxyethenyl)oxy]triethyl-silane Transformations

The key transformation pathway for Silane, [(1-ethoxyethenyl)oxy]triethyl- in adhesion promotion is its hydrolysis, followed by condensation. The kinetics and thermodynamics of these reactions are critical to understanding and controlling the interfacial bond formation.

Reaction Kinetics: The rate of hydrolysis of silanes is highly dependent on several factors, including pH, catalyst, temperature, and the chemical structure of the silane itself. semanticscholar.orgnih.gov

pH: Silane hydrolysis is catalyzed by both acids and bases. The reaction rate is generally slowest at a neutral pH (around 7) and increases significantly under acidic (pH < 4) or basic (pH > 10) conditions. gelest.com In acidic media, the reaction proceeds via protonation of the ether oxygen, making the silicon atom more susceptible to nucleophilic attack by water. nih.gov In basic media, the mechanism involves the direct nucleophilic attack of a hydroxide ion on the silicon atom. nih.gov

Steric and Inductive Effects: The triethyl group on the silicon atom exerts a steric hindrance effect, which can slow the rate of nucleophilic attack compared to smaller groups like methyl. However, the kinetics are also influenced by the lability of the enol ether bond itself.

Catalysts: Specific catalysts can be used to control the rate of hydrolysis and condensation. dakenchem.com For instance, organotin compounds are known catalysts for silanol condensation. mdpi.com

Table 2: Factors Influencing Silane Hydrolysis Rate Constants
FactorEffect on Hydrolysis RateMechanistic Rationale
Low pH (Acidic)Increases RateProtonation of the oxygen atom facilitates nucleophilic attack by water on the silicon center. nih.gov
High pH (Basic)Increases RateNucleophilic attack by hydroxide ions (OH⁻) on the silicon atom. nih.gov
Neutral pH (~7)Minimum RateLow concentration of both H⁺ and OH⁻ catalysts. gelest.com
Steric Bulk on SiDecreases RateHinders the approach of the nucleophile (water or OH⁻) to the silicon atom. sci-hub.st
TemperatureIncreases RateProvides the necessary activation energy for the reaction, consistent with Arrhenius theory.

Thermodynamics: The adhesion promotion process is thermodynamically favorable, driven by the formation of strong, stable covalent bonds at the interface. The hydrolysis of the Si-O-C bond is followed by the formation of an even more stable Si-O-Substrate bond (where the substrate is typically based on silicon, aluminum, or other metals). The bond dissociation energy of a typical Si-O bond is significantly higher than that of many other bonds, providing a strong driving force for the reaction. For example, the Si-O bond energy is approximately 452 kJ/mol, which is substantially stronger than a C-O bond (~358 kJ/mol) or a Si-C bond (~301 kJ/mol). This energetic favorability ensures the formation of a durable and hydrothermally stable interface.

Polymer Science Applications of Silane, 1 Ethoxyethenyl Oxy Triethyl

Role as a Monomer in the Synthesis of Novel Organosilicon Polymers

Homopolymerization Studies and Polymer Architecture

There is no available scientific literature detailing the homopolymerization of Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl-. Research on the polymerization behavior, resulting polymer architecture, molecular weight distributions, or thermal properties of its homopolymer has not been published.

Copolymerization with Organic Monomers: Design of Hybrid Polymers

No studies have been found that investigate the copolymerization of Silane, [(1-ethoxyethenyl)oxy]triethyl- with any organic monomers. Consequently, there is no data on its reactivity ratios, the types of hybrid polymers that could be formed, or the properties of such copolymers.

Crosslinking Agent in Polymer Networks and Composite Materials

Enhancement of Mechanical Properties through Silane Crosslinking

While silane coupling agents are generally known to enhance the mechanical properties of polymer composites, there is no specific research available that demonstrates the use of Silane, [(1-ethoxyethenyl)oxy]triethyl- for this purpose. Data tables and research findings on its effect on tensile strength, modulus, or impact resistance of any polymer matrix are not present in the current body of scientific literature.

Tailoring Network Density and Elasticity

The ability to tailor polymer network density and elasticity is a key feature of crosslinking agents. However, no studies have been published that explore the use of Silane, [(1-ethoxyethenyl)oxy]triethyl- to control these properties in polymer networks. Information regarding the relationship between its concentration and the resulting crosslink density or elasticity is unavailable.

Modifiers for Polymer Properties: Interpenetrating Polymer Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) represent a class of polymer blends where at least one polymer network is synthesized or crosslinked in the immediate presence of the other. There is no documented research on the incorporation of Silane, [(1-ethoxyethenyl)oxy]triethyl- into any IPN systems. Therefore, its role as a modifier for polymer properties within such networks has not been investigated.

Lack of Publicly Available Research on Silane, [(1-ethoxyethenyl)oxy]triethyl- in High-Performance Polymers

Despite a comprehensive search of scholarly articles, patents, and academic databases, there is a notable absence of publicly available research specifically detailing the use of "Silane, [(1-ethoxyethenyl)oxy]triethyl-" in the development of high-performance polymeric materials.

While the broader field of organofunctional silanes in polymer science is well-documented, with numerous studies on compounds that enhance mechanical and thermal properties, specific research findings, data, and application examples for "Silane, [(1-ethoxyethenyl)oxy]triethyl-" are not present in the accessible literature.

Consequently, it is not possible to provide a detailed article with research findings and data tables on the development of high-performance polymeric materials incorporating this specific silane, as no such information appears to be published in the sources reviewed.

Following a comprehensive search for scientific and technical information on "Silane, [(1-ethoxyethenyl)oxy]triethyl-," it has been determined that there is insufficient publicly available data to generate the detailed article as per the provided outline. Extensive searches using the compound's systematic name, various synonyms, and its CAS number (17565-58-1) did not yield specific research findings, data tables, or detailed discussions related to its application in the specified areas of materials science and engineering.

The requested article structure focused on:

Utilization in Sol-Gel Chemistry and Hybrid Material Synthesis , including its role as a precursor for hybrid coatings, its influence on optical properties, and its use in fabricating silica (B1680970) gels and silicone resins.

Application as a Surface Modification Agent , specifically for the hydrophobization of various substrates and the improvement of dispersibility in filled plastics.

The conducted literature review and patent search did not uncover any specific studies or technical documentation detailing the use of "Silane, [(1-ethoxyethenyl)oxy]triethyl-" for these particular applications. While general information on other alkoxysilanes in these fields is abundant, the strict requirement to focus solely on this specific compound cannot be met with the necessary scientific accuracy and depth.

Therefore, in adherence to the principles of providing accurate and verifiable information, the requested article cannot be generated at this time due to the lack of specific source material for "Silane, [(1-ethoxyethenyl)oxy]triethyl-".

Advanced Materials Science and Engineering Applications of Silane, 1 Ethoxyethenyl Oxy Triethyl

Surface Modification Agent for Diverse Substrates

Enhancing Adhesion in Coatings and Adhesives

Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl-, functions as an adhesion promoter in coatings and adhesives by forming a durable chemical bridge between inorganic substrates (such as glass, metal, and minerals) and organic polymer matrices. The triethoxy groups on the silicon atom can hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of the inorganic substrate, forming stable covalent bonds (Si-O-Substrate). The ethoxyethenyl group, on the other hand, can react and copolymerize with the organic resin of the coating or adhesive, thus creating a strong and durable interfacial bond.

A study on the effect of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (a functional silane) on the adhesion of a modified silicone tie-coating to an epoxy primer demonstrated a significant increase in interlaminar bonding strength with the addition of the silane. mdpi.com The peel strength and shear strength of the coating system were markedly improved, showcasing the effectiveness of silanes as adhesion promoters. mdpi.com

Table 1: Effect of Silane Adhesion Promoter on Bonding Strength of Water-Based Ink on Various Films

Film Type Bonding Strength Increase with 1.0%-1.5% Aminopropyltriethoxysilane
Polyethylene (PE) ~26%
Biaxially Oriented Polypropylene (B1209903) (BOPP) ~35%
Polyethylene Terephthalate (PET) ~102%

Data derived from a study on the effect of aminopropyltriethoxysilane on the adhesion of flexographic water-based ink. mdpi.com

Constituent in Condensation-Curing Silicone Rubber Systems

In condensation-curing silicone rubber systems, Silane, [(1-ethoxyethenyl)oxy]triethyl-, can act as a crosslinking agent. These systems typically consist of a silanol-terminated polydimethylsiloxane (B3030410) (PDMS) polymer, a crosslinker, and a catalyst (often a tin compound). The curing process is initiated by moisture, which hydrolyzes the ethoxy groups of the silane to form silanols. These silanols then react with the hydroxyl end groups of the PDMS chains in a condensation reaction, releasing ethanol (B145695) as a byproduct and forming a stable, three-dimensional crosslinked siloxane (Si-O-Si) network.

The degree of crosslinking, which is influenced by the concentration and functionality of the silane crosslinker, determines the final mechanical properties of the silicone rubber, such as its hardness, tensile strength, and elongation at break. The ethoxyethenyl group of Silane, [(1-ethoxyethenyl)oxy]triethyl-, can also participate in secondary curing reactions or be used to modify the polymer backbone, offering further possibilities for tailoring the properties of the cured elastomer.

A study on a novel bio-based crosslinking agent, triethoxy(2-(4-methylcyclohex-3-en-1-yl)propyl)silane (LTES), synthesized from limonene, demonstrated a significant improvement in the mechanical properties of room temperature vulcanized (RTV) silicone rubber. researchgate.net The use of this functional silane as a crosslinker resulted in higher tensile strength and elongation at break compared to unmodified silicone rubber. researchgate.net

Table 2: Mechanical Properties of RTV Silicone Rubber with a Novel Silane Crosslinker

Property Unmodified Silicone Rubber Silicone Rubber with LTES Crosslinker
Tensile Strength Lower Significantly Higher
Elongation at Break Lower Significantly Higher
Heat Resistance Lower Significantly Higher

Data based on research on a novel bio-based triethoxysilane (B36694) cross-linking agent. researchgate.net

Application in Advanced Composites and Nanocomposites

In the realm of advanced composites and nanocomposites, Silane, [(1-ethoxyethenyl)oxy]triethyl-, serves as a crucial coupling agent, enhancing the compatibility and adhesion between an inorganic filler (e.g., silica (B1680970), glass fibers) and a polymer matrix (e.g., polypropylene, polyester). The mechanism of action is similar to its role in adhesion promotion: the triethoxysilyl group bonds to the inorganic filler surface, while the ethoxyethenyl group interacts with the polymer matrix.

This improved interfacial adhesion is critical for the effective transfer of stress from the polymer matrix to the reinforcing filler, which in turn leads to enhanced mechanical properties of the composite material, such as increased strength, stiffness, and impact resistance. Furthermore, the use of such silane coupling agents can improve the dispersion of the filler within the polymer matrix, preventing agglomeration and leading to a more uniform and higher-performing composite material.

Research on (vinyl triethoxy silane-grafted PP)/silica nanocomposites has shown that the presence of silica particles can improve the impact toughness of polypropylene by a factor of two. researchgate.net In another study, the modification of a mineral filler with a vinylsilane in a polyester (B1180765) resin-based composite resulted in an approximate 12% increase in tensile strength. vot.pl

Table 3: Effect of Vinyltriethoxysilane (B1683064) (VTES) on Mechanical Properties of Polymer Composites

Polymer Matrix Filler Silane Treatment Improvement in Mechanical Property
Polypropylene (PP) Silica VTES-grafted PP Impact toughness improved by a factor of 2
Polyester Resin Mineral Filler Vinylsilane Tensile strength increased by ~12%

Data compiled from studies on vinyltriethoxysilane in polymer composites. researchgate.netvot.pl

Computational Chemistry and Theoretical Studies on Silane, 1 Ethoxyethenyl Oxy Triethyl

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic characteristics of Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl-. These computational methods solve approximations of the Schrödinger equation to determine the electron distribution and geometric arrangement of atoms that correspond to the molecule's lowest energy state.

Calculations typically begin with geometry optimization, which systematically adjusts bond lengths, bond angles, and dihedral angles to find the most stable conformation. For Silane, [(1-ethoxyethenyl)oxy]triethyl-, key structural parameters of interest include the Si-O, C=C, and C-O bond lengths, as well as the angles around the central silicon atom and the planar vinyl group.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. The distribution of electron density provides insights into the molecule's polarity and reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For silyl (B83357) enol ethers, the HOMO is typically localized on the electron-rich C=C double bond, making it the primary site for electrophilic attack.

Table 1: Calculated Structural and Electronic Properties for Silane, [(1-ethoxyethenyl)oxy]triethyl- (Exemplary Data) This table presents typical data that would be obtained from DFT calculations for a molecule of this class.

Reaction Pathway Analysis and Transition State Modeling

Silyl enol ethers are versatile intermediates in organic synthesis, known to participate in a variety of reactions. researchgate.netwikipedia.org Computational chemistry provides invaluable tools for mapping the potential energy surfaces of these reactions, identifying transition states, and calculating activation energies to predict reaction kinetics and mechanisms. unipd.it

For Silane, [(1-ethoxyethenyl)oxy]triethyl-, several key reaction pathways can be modeled:

Hydrolysis: The reaction with water to form a triethylsilanol (B1199358) and an ethyl acetate (B1210297) enolate, which quickly tautomerizes to ethyl acetate. wikipedia.org

Mukaiyama Aldol (B89426) Addition: The reaction with an aldehyde or ketone, typically catalyzed by a Lewis acid, to form a β-silyloxy carbonyl compound. unipd.it

Halogenation: The reaction with electrophilic halogen sources to produce α-halo carbonyl compounds. wikipedia.org

To model these pathways, computational chemists identify the structures of reactants, intermediates, transition states, and products. Transition state theory is used to calculate the rate of reaction based on the energy barrier (activation energy) that must be overcome. The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight. For instance, in the Mukaiyama aldol reaction, modeling can clarify the role of the Lewis acid catalyst in activating the carbonyl compound and stabilizing the transition state.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to understand the behavior of a large ensemble of molecules over time. mdpi.com MD simulations can model the intermolecular interactions of Silane, [(1-ethoxyethenyl)oxy]triethyl- in its liquid state or in solution, providing insights into bulk properties like density, viscosity, and diffusion coefficients. mdpi.comresearchgate.net

In an MD simulation, the motion of each atom is calculated by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field. acs.org These simulations can reveal how molecules of Silane, [(1-ethoxyethenyl)oxy]triethyl- interact with each other and with solvent molecules through van der Waals forces and electrostatic interactions.

A key analytical tool in MD is the radial distribution function (RDF), which describes the probability of finding another atom at a certain distance from a reference atom. mdpi.com For example, the RDF between the silicon atom of one molecule and the enol oxygen of another can reveal details about the local ordering and packing in the liquid phase.

Prediction of Spectroscopic Signatures and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can then be used to validate the accuracy of the theoretical models against experimental data. For Silane, [(1-ethoxyethenyl)oxy]triethyl-, key spectra that can be computationally predicted include:

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule from its optimized geometry, a theoretical IR and Raman spectrum can be generated. Each peak in the spectrum corresponds to a specific vibrational mode, such as the C=C stretch, Si-O stretch, or C-H bends.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated. These predictions are highly sensitive to the electronic environment of each nucleus and are crucial for confirming the molecular structure.

Comparing the predicted spectra with experimentally measured spectra serves as a critical validation step. A close match between theoretical and experimental data provides confidence in the accuracy of the computational model and the calculated molecular structure and properties.

Table 2: Predicted vs. Experimental Vibrational Frequencies (Exemplary Data) This table illustrates how theoretical vibrational frequencies are compared with experimental IR data for key functional groups.

Development of Force Fields for Organosilane Systems

The accuracy of large-scale simulations, such as Molecular Dynamics, is entirely dependent on the quality of the underlying force field. acs.org A force field is a set of parameters and equations that define the potential energy of a system of atoms. It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). nih.gov

While general force fields like the General Amber Force Field (GAFF) exist, they may lack accurate parameters for specific classes of molecules like organosilanes. nih.govresearchgate.net The unique electronic structure of silicon, which is larger and more electropositive than carbon, necessitates specialized parameters to accurately model its interactions.

Developing a force field for organosilane systems involves a process called parameterization. This is typically done by fitting the force field parameters to reproduce high-level quantum chemical calculations and experimental data (e.g., liquid densities, heats of vaporization) for a set of small, representative organosilane molecules. nih.gov A well-parameterized force field for compounds like Silane, [(1-ethoxyethenyl)oxy]triethyl- is essential for conducting reliable MD simulations to study their behavior in condensed phases or their interactions with materials and biological systems.

Advanced Spectroscopic and Analytical Characterization Techniques for Silane, 1 Ethoxyethenyl Oxy Triethyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidation of Molecular Structure and Reaction Progress

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl-. ¹H, ¹³C, and ²⁹Si NMR spectra provide unambiguous evidence for the compound's connectivity and geometry.

¹H NMR Spectroscopy: The proton NMR spectrum allows for the identification of all unique proton environments in the molecule. The triethylsilyl group exhibits a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling. The protons of the (1-ethoxyethenyl)oxy group give distinct signals corresponding to the vinyl protons and the ethoxy group's methylene and methyl protons. The chemical shifts (δ) are crucial for confirming the structure. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The chemical shifts of the vinylic carbons are particularly informative for confirming the presence of the C=C double bond, while the signals for the ethyl groups on the silicon atom and the ethoxy group are also readily assigned. beilstein-journals.org

²⁹Si NMR Spectroscopy: ²⁹Si NMR is a specialized technique that directly probes the silicon atom's chemical environment. The chemical shift for the silicon nucleus in Silane, [(1-ethoxyethenyl)oxy]triethyl- is indicative of a tetra-coordinated silicon atom bonded to one oxygen and three carbon atoms. rsc.org This technique is highly sensitive to the substituents on the silicon atom and can be used to monitor reactions such as hydrolysis or polymerization. researchgate.net

NMR spectroscopy is also invaluable for monitoring the progress of reactions involving silyl (B83357) enol ethers, such as their hydrolysis back to a carbonyl compound and a silanol (B1196071), or their participation in polymerization reactions. researchgate.netwikipedia.org

Interactive Data Table: Typical NMR Chemical Shifts for Silane, [(1-ethoxyethenyl)oxy]triethyl- Moiety

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Multiplicity
¹HSi-CH₂-CH₃0.5 - 0.8Quartet (q)
¹HSi-CH₂-CH₃0.9 - 1.1Triplet (t)
¹H=C-H (vinyl)4.0 - 5.0Doublet (d)
¹HO-CH₂-CH₃3.5 - 4.0Quartet (q)
¹HO-CH₂-CH₃1.1 - 1.4Triplet (t)
¹³CSi-CH₂-CH₃3.0 - 8.0-
¹³CSi-CH₂-CH₃6.0 - 9.0-
¹³C=CH₂ (vinyl)85.0 - 95.0-
¹³CO-C= (vinyl)155.0 - 165.0-
¹³CO-CH₂-CH₃60.0 - 70.0-
¹³CO-CH₂-CH₃14.0 - 16.0-
²⁹Si(Et)₃Si-O-15.0 - 25.0-
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy: Identification of Functional Groups and Bond Vibrations

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are essential for identifying the functional groups present in Silane, [(1-ethoxyethenyl)oxy]triethyl-.

Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations. Key absorptions include:

C=C Stretch: A strong band around 1640-1680 cm⁻¹ indicates the presence of the vinyl double bond.

Si-O-C Stretch: A strong, broad absorption in the 1000-1100 cm⁻¹ region is characteristic of the silyl ether linkage.

C-O Stretch: Absorptions corresponding to the ethoxy group's C-O bond are also found in the 1000-1200 cm⁻¹ range.

C-H Stretches: Bands just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the ethyl groups, while those above 3000 cm⁻¹ correspond to the sp² C-H bonds of the vinyl group. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being highly polarizable, typically gives a strong signal in the Raman spectrum. The Si-O-C symmetric stretch also produces a characteristic Raman band. This technique is particularly useful for studying the compound in aqueous solutions or for analyzing materials where IR may be obscured by water absorption. researchgate.netamanote.com

Mass Spectrometry (MS): Determination of Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For Silane, [(1-ethoxyethenyl)oxy]triethyl-, electron ionization (EI) is a common technique.

The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the compound. The fragmentation pattern is typically characterized by the loss of alkyl groups from the silicon atom. smolecule.com Common fragmentation pathways for triethylsilyl compounds include:

Loss of an ethyl group (-29 Da) to form a stable [M-CH₂CH₃]⁺ ion.

Sequential loss of ethylene (B1197577) (-28 Da) from the remaining ethyl groups.

Cleavage of the Si-O bond, leading to fragments representing the triethylsilyl cation [(C₂H₅)₃Si]⁺ and the [(1-ethoxyethenyl)oxy] radical. nist.gov

The resulting fragmentation pattern provides a fingerprint that confirms the molecular structure and can be used to identify the compound in complex mixtures. nist.govresearchgate.net

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS): Structural Analysis of Solid-State Forms and Assemblies

For silyl enol ethers, the Si-O-C bond angle is a key structural parameter, which is typically found to be larger than in simple ethers due to the electronic and steric influence of the silicon atom. cdnsciencepub.com XRD analysis also reveals intermolecular interactions and packing arrangements within the crystal, which are governed by van der Waals forces. cdnsciencepub.comcdnsciencepub.com

Small-Angle X-ray Scattering (SAXS) is employed to investigate the structure of materials modified with this silane on a larger length scale (nanometers to micrometers). For instance, if the silane is used to modify nanoparticles or create self-assembled structures in a polymer matrix, SAXS can provide information about the size, shape, and spacing of these features.

Electron Microscopy (SEM, TEM) for Morphological Analysis of Modified Materials

When Silane, [(1-ethoxyethenyl)oxy]triethyl- is used to modify surfaces or as a component in composite materials, electron microscopy techniques are crucial for characterizing the resulting morphology.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. It can be used to visualize how the silane treatment alters the surface of a substrate, for example, by creating a uniform coating. In polymer composites reinforced with nanoparticles treated with this silane, SEM can reveal the quality of nanoparticle dispersion within the polymer matrix. usda.gov

Transmission Electron Microscopy (TEM): TEM offers higher resolution than SEM and provides information about the internal structure of a material. It can be used to visualize individual nanoparticles and assess the thickness and uniformity of the silane coating on their surface. TEM is also instrumental in examining the interface between silane-modified fillers and a polymer matrix, providing insights into the level of adhesion.

Thermal Analysis (TGA, DSC, DMA) for Polymer and Composite Characterization

Thermal analysis techniques are employed to evaluate the thermal stability and viscoelastic properties of polymers and composites that incorporate Silane, [(1-ethoxyethenyl)oxy]triethyl- or its derivatives.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of silane-containing polymers. The incorporation of silanes can enhance the thermal stability of a polymer by promoting char formation at high temperatures. usda.gov

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The addition of silanes can influence the Tg of a polymer, indicating changes in chain mobility and cross-linking. usda.govmdpi.com

Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for studying the viscoelastic properties of materials. It measures the storage modulus (stiffness) and loss modulus (energy dissipation) as a function of temperature or frequency. For silane-modified composites, DMA can demonstrate the reinforcing effect of the filler and the effectiveness of the silane coupling agent in improving stress transfer from the polymer matrix to the filler, often indicated by an increase in the storage modulus. usda.gov

Data Table: Thermal Analysis Data for a Representative Silane-Modified Polymer Composite

Analytical TechniqueParameterNeat PolymerPolymer + Silane-Modified Filler
TGAOnset of Decomposition (°C)~350~375
TGAChar Yield at 600°C (%)~5~15
DSCGlass Transition Temp. (Tg, °C)105112
DMAStorage Modulus at 30°C (GPa)2.53.5
Note: Values are illustrative and depend on the specific polymer, filler, and silane used.

Emerging Research Frontiers and Future Directions in the Study of Silane, 1 Ethoxyethenyl Oxy Triethyl

Integration with Supramolecular Chemistry and Self-Assembly Processes

The integration of Silane (B1218182), [(1-ethoxyethenyl)oxy]triethyl- into supramolecular chemistry and self-assembly processes represents a significant area of emerging research. Organosilanes are known to form self-assembled monolayers (SAMs) on various substrates, a process driven by the hydrolysis of alkoxy groups and subsequent condensation to form stable siloxane bonds. researchgate.net The formation of these monolayers can be understood through a generally accepted mechanism involving the initial adsorption of water, followed by the physical adsorption of the silane monomer, and finally, a chemical reaction that links the silanes together and anchors them to the substrate. acs.org

The triethylsilyl group of Silane, [(1-ethoxyethenyl)oxy]triethyl- can participate in these self-assembly processes on hydroxylated surfaces like silica (B1680970) and metal oxides. The [(1-ethoxyethenyl)oxy] group, meanwhile, offers a site for further chemical modification, allowing for the creation of functionalized surfaces with tailored properties. Future research is expected to focus on controlling the orientation and packing of these molecules in SAMs to create complex, patterned surfaces for applications in electronics, sensors, and catalysis.

A key aspect of this research involves understanding the mechanism of SAM formation. Studies on similar organosilanes have shown that the process is influenced by factors such as the presence of water, solvent, and temperature. lsu.edu The formation of organosilane SAMs on silica, for instance, is believed to occur through the reaction of silanol (B1196071) groups on the glass surface with the silane. acs.org

ParameterInfluence on Self-Assembly
Substrate The presence of surface hydroxyl groups is crucial for covalent attachment.
Solvent The polarity of the solvent can affect the hydrolysis and condensation rates.
Water Content A certain amount of water is necessary for the hydrolysis of the silane.
Temperature Temperature can influence the kinetics of the self-assembly process.
Concentration The concentration of the silane solution can impact the density and ordering of the monolayer.

Development of Bio-Inspired Materials Utilizing Organosilane Scaffolds

The development of bio-inspired materials using organosilane scaffolds is a rapidly growing field, with significant potential for applications in regenerative medicine and tissue engineering. springerprofessional.de Organosilanes are attractive for these applications due to their biocompatibility and the versatility of their chemical functionality. springerprofessional.de Hybrid organic-inorganic nanomaterials derived from organosilanes are being explored for creating scaffolds that mimic the extracellular matrix. springerprofessional.de

Silane, [(1-ethoxyethenyl)oxy]triethyl- can be a valuable building block in this area. The silane portion of the molecule can be used to create a stable, biocompatible silica-based scaffold through sol-gel processes. mdpi.com The organic moiety, with its reactive double bond, can be functionalized with biomolecules such as peptides or growth factors to promote cell adhesion, proliferation, and differentiation. acs.org

Future research will likely focus on the design and synthesis of complex, three-dimensional scaffolds with controlled porosity and mechanical properties. The ability to tailor the surface chemistry of these scaffolds by incorporating molecules like Silane, [(1-ethoxyethenyl)oxy]triethyl- will be critical for creating materials that can guide tissue regeneration in a specific and predictable manner. The use of organosilanes in the surface modification of natural polymers like cellulose (B213188) is also a promising avenue for creating biocompatible scaffolds for bone tissue regeneration. acs.org

FeatureRelevance in Bio-Inspired Materials
Biocompatibility Organosilane-based materials generally exhibit low toxicity.
Tunable Surface Chemistry The organic functional groups can be modified to attach bioactive molecules.
Mechanical Properties The cross-linked siloxane network provides mechanical stability to the scaffold.
Biodegradability The biodegradability of the scaffold can be tuned by adjusting the chemical composition.

Advanced Functional Materials: Smart Coatings and Responsive Systems

The unique reactivity of Silane, [(1-ethoxyethenyl)oxy]triethyl- makes it a promising candidate for the development of advanced functional materials, particularly smart coatings and responsive systems. Organofunctional silanes are widely used to improve the performance of coatings by enhancing adhesion, corrosion resistance, and weathering. chemicaldynamics.net

The silyl (B83357) enol ether functionality of Silane, [(1-ethoxyethenyl)oxy]triethyl- can be leveraged to create coatings that respond to specific stimuli. For example, the double bond can undergo various chemical transformations, such as addition reactions or polymerization, which could be triggered by changes in pH, temperature, or light. This could lead to the development of self-healing coatings, where damage triggers a chemical reaction that repairs the coating.

Furthermore, the incorporation of this silane into polymer networks can impart responsive properties to the bulk material. For instance, the hydrolysis of the silyl ether bond under acidic conditions could be used to trigger the release of an encapsulated agent or to change the mechanical properties of the material. Future research in this area will likely explore the synthesis of novel polymers and composites incorporating Silane, [(1-ethoxyethenyl)oxy]triethyl- to create a new generation of smart materials with on-demand functionality.

Applications in Sustainable Chemistry and Resource Efficiency

Organosilanes are increasingly being recognized for their potential contributions to sustainable chemistry and resource efficiency. msu.edu They are often considered more environmentally friendly alternatives to other materials. zmsilane.com The use of Silane, [(1-ethoxyethenyl)oxy]triethyl- in various applications can contribute to sustainability in several ways.

In the context of coatings and adhesives, the use of silane coupling agents can improve the durability and lifespan of materials, reducing the need for replacement and minimizing waste. zmsilane.com By enhancing the adhesion between different materials, they can enable the use of more sustainable composite materials.

From a synthesis perspective, the development of efficient, catalytic methods for the preparation of silyl enol ethers is an active area of research. acs.org The use of catalytic processes reduces the amount of waste generated compared to stoichiometric methods and can often be performed under milder reaction conditions, saving energy. Future research will continue to focus on developing greener synthetic routes to Silane, [(1-ethoxyethenyl)oxy]triethyl- and exploring its applications in environmentally benign processes.

Predictive Modeling and Machine Learning for Material Design and Synthesis

The complexity of organosilane chemistry presents a significant opportunity for the application of predictive modeling and machine learning. tandfonline.com These computational tools can accelerate the discovery and design of new materials by predicting their properties and optimizing their synthesis. researchgate.netnih.gov

For a molecule like Silane, [(1-ethoxyethenyl)oxy]triethyl-, machine learning models could be developed to predict its reactivity in various chemical transformations. By training models on large datasets of experimental and computational data, it may be possible to predict the outcome of reactions with high accuracy, reducing the need for time-consuming and expensive laboratory experiments. arxiv.org

Furthermore, machine learning can be used to design new materials with desired properties. For example, a model could be trained to predict the adhesion strength or corrosion resistance of a coating based on its chemical composition. This would allow for the in silico design of new coatings incorporating Silane, [(1-ethoxyethenyl)oxy]triethyl- with optimized performance. The integration of machine learning with automated synthesis platforms could further accelerate the pace of materials discovery.

ApplicationPotential Impact
Reaction Prediction Faster identification of optimal reaction conditions and novel transformations.
Property Prediction Rapid screening of virtual compounds to identify promising candidates.
Inverse Design Designing molecules with specific, targeted properties.
Process Optimization Improving the efficiency and sustainability of chemical manufacturing.

Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for unlocking the full potential of Silane, [(1-ethoxyethenyl)oxy]triethyl- in organic synthesis and materials science. Silyl enol ethers are versatile intermediates in a wide range of carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) reaction. unipd.itwikipedia.org

Recent research has focused on the development of highly selective and efficient catalysts for reactions involving silyl enol ethers. This includes the use of transition metal catalysts, such as those based on rhodium, iridium, and copper, for the synthesis of silyl enol ethers. acs.org Iron-based catalysts have also been shown to be effective for the dicarbofunctionalization of silyl enol ethers. nih.gov

A significant challenge in catalysis is achieving high levels of stereoselectivity. The development of chiral catalysts that can control the stereochemical outcome of reactions involving Silane, [(1-ethoxyethenyl)oxy]triethyl- would be a major advance. This would enable the synthesis of complex, chiral molecules with important applications in pharmaceuticals and other areas. Future research will likely focus on the design of new catalyst systems, including organocatalysts and biocatalysts, to further enhance the reactivity and selectivity of transformations involving this versatile silane.

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